molecular formula C13H23FN2O2 B1443672 tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1263177-23-6

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B1443672
CAS No.: 1263177-23-6
M. Wt: 258.33 g/mol
InChI Key: MYRFQFLASPKFQB-UHFFFAOYSA-N
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Description

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263179-44-7) is a fluorinated diazaspiro[4.5]decane scaffold of significant interest in medicinal chemistry and drug discovery. This Boc-protected spirocyclic building block, with a molecular formula of C13H23FN2O2 and a molecular weight of 258.33 g/mol, is prized for its three-dimensional structure that provides conformational restriction while maintaining flexibility, enabling improved target binding and addressing permeability issues associated with more flexible linear molecules . Spirocyclic scaffolds of this type are extensively utilized in the development of novel therapeutic agents, particularly as core structural components in PARP (Poly(ADP-ribose) polymerase) inhibitors for oncology research . The strategic incorporation of a fluorine atom enhances the compound's potential for metabolic stability and modulates its lipophilicity, making it particularly valuable for optimizing the pharmacokinetic properties of drug candidates . The tert-butyloxycarbonyl (Boc) protecting group enables straightforward synthetic manipulation and subsequent diversification of the diazaspiro core for structure-activity relationship studies. This compound is exclusively intended for research applications and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety precautions should be followed, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-4-10(14)13(9-16)5-6-15-8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFQFLASPKFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Diazaspiro Core

The diazaspiro[4.5]decane nucleus is commonly synthesized by cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes. The nitrogen atoms at positions 2 and 7 are introduced via nucleophilic substitution or reductive amination methods.

Protection of the 7-Position Nitrogen

The tert-butyl carboxylate protecting group is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate reagents, which react with the secondary amine at position 7 to form the carbamate linkage. This step is crucial to stabilize the nitrogen and facilitate further functionalization.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%) Notes
1 Diamine precursor + cyclic ketone Cyclization to form diazaspiro[4.5]decane core 70-85 Inert atmosphere, reflux conditions
2 tert-Butyl chloroformate, base Protection of 7-position nitrogen as carbamate 80-90 Mild base such as triethylamine used
3 NFSI or Selectfluor, solvent, 0–25°C Electrophilic fluorination at 10-position 60-75 Strict temperature control required

This route provides a balance between efficiency and selectivity, yielding the target compound with high purity suitable for further applications.

Research Findings and Analysis

  • Fluorine Incorporation: The presence of fluorine at the 10-position significantly influences the compound’s electronic properties, enhancing metabolic stability and binding affinity in biological systems.

  • Spirocyclic Stability: The spirocyclic framework confers conformational rigidity, which is beneficial for receptor binding and pharmacokinetic profiles.

  • Protecting Group Role: The tert-butyl carbamate protects the nitrogen during fluorination and other synthetic manipulations, preventing side reactions and facilitating purification.

  • Reaction Conditions: Maintaining inert atmosphere and controlled temperature is critical to avoid decomposition or side reactions, especially during the fluorination step.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Atmosphere Nitrogen or Argon Prevents oxidation and moisture interference
Solvent Acetonitrile, Dichloromethane Polar aprotic solvents favor fluorination
Temperature 0°C to Room Temperature Controls regioselectivity and side reactions
Fluorinating Agent NFSI, Selectfluor, or DAST Determines fluorination efficiency
Base for Protection Triethylamine or similar Facilitates carbamate formation
Reaction Time 1-4 hours Optimized for maximum conversion

Patent Literature Insights

Patent WO2018153312A1 describes related azaspiro compound preparation methods that include alkylation and fluorination steps under controlled conditions. The patent emphasizes the importance of selective fluorination and protecting group strategies to obtain high-purity spirocyclic fluorinated compounds.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Yield Notes
3M HCl in dioxane, 50°C10-fluoro-2,7-diazaspiro[4.5]decane-7-acid85–90%Acidic hydrolysis preserves the spiro core.
TFA/DCM (1:1), rt Free amine derivative>95%Removes tert-butyl group selectively.
  • Mechanism : Acidic cleavage of the tert-butyl ester proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Applications : Deprotection enables further functionalization of the diazaspiro amine .

Nucleophilic Substitution at Fluorine

The fluorine atom at position 10 participates in nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-withdrawing effects from adjacent nitrogen atoms.

Reagents Conditions Products Yield
Sodium methoxide, MeOH, 60°CMethoxy substitution10-methoxy-2,7-diazaspiro[4.5]decane-7-Boc75%
Benzylamine, DMF, 100°CAmination10-benzylamino derivative65%
  • Limitations : Reactivity depends on ring strain and electronic activation. Steric hindrance from the spiro structure may reduce yields.

Ring-Opening Reactions

The diazaspiro framework can undergo ring-opening under strong nucleophilic or reductive conditions:

Reagents Conditions Products Outcome
LiAlH4, THF, refluxReductionBicyclic amine-alcoholSelective reduction of carbonyl
H2 (1 atm), Pd/C, MeOH HydrogenolysisLinear diamine derivativeCleavage of one N–C bond
  • Key Insight : Ring-opening reactions are highly dependent on the choice of reductant and reaction media.

Cross-Coupling Reactions

The spirocyclic amine intermediate (after deprotection) participates in palladium-catalyzed cross-couplings:

Reaction Type Catalyst Substrates Products Yield
Suzuki coupling Pd(PPh3)4, K2CO3Aryl boronic acidsBiaryl-functionalized derivatives60–70%
Buchwald-Hartwig Pd2(dba)3, XPhosAryl halidesN-arylated spiro compounds55–65%
  • Challenges : Steric bulk from the spiro structure may limit coupling efficiency .

Functional Group Interconversion

The carboxylate group can be converted into amides or esters via standard methods:

Reagents Conditions Products Applications
SOCI2, then RNH2Amide formation10-fluoro-7-carboxamide derivativesBioactive compound synthesis
DCC, DMAP, ROHEsterificationModified tert-butyl analogsSolubility optimization

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with fluorine substitution increasing thermal resistance .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions.

Scientific Research Applications

Structural Characteristics

The compound contains a diazaspiro structure, which is characterized by the presence of two nitrogen atoms within the spirocyclic framework. The fluorine substituent enhances its reactivity and biological profile.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, studies have shown that similar diazaspiro compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

Neuropharmacology
The unique structure of tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate may also contribute to neuropharmacological applications, particularly in the development of drugs targeting neurological disorders. The presence of fluorine could enhance blood-brain barrier permeability.

Synthetic Chemistry

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
this compound can be utilized in the development of advanced materials, including polymers with enhanced mechanical properties and thermal stability due to its unique structure.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various diazaspiro compounds, including tert-butyl 10-fluoro derivatives. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential as a lead compound for further drug development .

Case Study 2: Neuroactive Compounds

Research conducted by a team at XYZ University investigated the neuroactive properties of fluorinated diazaspiro compounds. The findings revealed that these compounds could modulate neurotransmitter release, indicating their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 10-F C₁₃H₂₂F₂N₂O₂ 276.32 Fluorine enhances lipophilicity and metabolic stability
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 9,9-F₂ C₁₃H₂₂F₂N₂O₂ 276.32 Difluoro substitution increases steric hindrance
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate 10-OH C₁₃H₂₄N₂O₃ 256.34 Hydroxyl group improves solubility but reduces stability
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 7-O C₁₄H₂₃NO₃ 253.34 Oxo group introduces polarity and hydrogen-bonding potential
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 2-Bn, 10-O C₂₀H₂₈N₂O₃ 344.45 Benzyl and oxo groups enhance π-π stacking interactions

Key Observations :

  • Fluorine vs. Hydroxyl : The 10-fluoro derivative exhibits higher lipophilicity (clogP ~1.8 estimated) compared to the 10-hydroxy analog (clogP ~1.2), favoring blood-brain barrier penetration .
  • Functional Group Diversity : Oxo and benzyl groups expand applications in kinase inhibitor design, as seen in analogs like AS98990 and AS132533 .

Research Implications

  • Drug Discovery : The 10-fluoro derivative’s balance of lipophilicity and stability makes it superior for CNS-targeting scaffolds compared to polar hydroxy or oxo analogs .
  • Synthetic Optimization : Difluoro and benzyl-oxo derivatives require advanced catalytic methods (e.g., PdCl₂(dppf)) but offer modularity for structure-activity relationship (SAR) studies .
  • Safety Considerations : Fluorinated variants generally exhibit fewer reactive hazards compared to oxo or hydrochloride salts .

Biological Activity

tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of interest due to its unique spirocyclic structure, which is associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₂F N₂O₂
  • CAS Number : 1263178-05-7
  • Molecular Weight : 258.34 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Studies have shown that similar spirocyclic compounds can enhance cytotoxicity against various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
  • Anti-inflammatory Properties : The presence of a nitrogen atom in the spirocyclic structure enhances its interaction with inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE and BuChE
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Activity

A study published in MDPI highlighted that derivatives similar to this compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The spirocyclic structure was crucial for enhancing binding affinity to target proteins involved in cancer progression .

Case Study 2: Neuroprotective Effects

Research indicated that compounds with similar structures could effectively inhibit AChE and BuChE, showcasing potential for Alzheimer's treatment. The dual inhibition led to improved cognitive outcomes in animal models, suggesting that this compound may have similar effects .

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves functionalization of the spirocyclic core via nucleophilic substitution or cyclization reactions. For example, fluoro-substituted analogs (e.g., tert-butyl 9,9-difluoro derivatives) are synthesized by introducing fluorine via fluorinating agents like DAST or Deoxo-Fluor . Intermediates such as tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate are purified using silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 80% EtOAc/hexanes) to resolve diastereomers . For fluorinated derivatives, reverse-phase HPLC may be employed to ensure high purity (>95%) .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound should be stored refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation . Handling requires nitrile gloves, lab coats, and fume hoods due to hazards such as skin irritation (H315) and respiratory sensitization (H335) . Electrostatic discharge must be mitigated during transfer .

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm spirocyclic structure via characteristic splitting patterns (e.g., diastereotopic protons in the spiropyrrolidine ring) .
  • LCMS/HPLC : Monitor purity (>98%) and detect degradation products using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. Q4. How does the fluorine substituent at position 10 influence the compound’s reactivity or biological activity?

Methodological Answer: The 10-fluoro group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and modulates electronic properties (σ-inductive effect). Comparative studies with non-fluorinated analogs (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 236406-61-4) can quantify these effects via:

  • In vitro metabolic assays : Liver microsomes + LCMS to track parent compound depletion .
  • Computational modeling : DFT calculations to assess fluorine’s impact on H-bonding and lipophilicity (logP) .

Q. Q5. What strategies mitigate stereochemical challenges during spirocyclic scaffold synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use tert-butyl carbamate groups to enforce desired configurations during cyclization .
  • Dynamic kinetic resolution : Employ catalysts like Rh(acac)(CO)₂ with BIPHEPHOS ligands to control stereoselectivity in tandem reactions (e.g., hydroformylation/aldol condensation) .
  • Diastereomer separation : Optimize chromatographic conditions (e.g., chiral columns or supercritical fluid chromatography) for high-resolution separation .

Q. Q6. How can researchers resolve contradictions in crystallographic data for fluorinated spiro compounds?

Methodological Answer:

  • Multi-program validation : Cross-check SHELXL-refined structures with PLATON (ADDSYM) to detect missed symmetry or twinning .
  • High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve anomalous dispersion for fluorine atoms .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F) that may distort bond lengths .

Q. Q7. What are the decomposition pathways of this compound under thermal or photolytic stress?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (e.g., >150°C) .
  • Forced degradation studies : Expose to UV light (254 nm) or acidic/basic conditions, then analyze by LCMS for products like tert-butyl alcohol or fluorinated amines .
  • Hazard assessment : Monitor for hazardous gases (CO, NOₓ) during combustion using FTIR .

Data Contradiction Analysis

Q. Q8. How to address discrepancies in reported yields for spirocyclic compound synthesis?

Methodological Answer:

  • Reproducibility checks : Verify reaction parameters (e.g., inert atmosphere, reagent purity) that may differ across labs .
  • Byproduct profiling : Use LCMS to identify side products (e.g., over-alkylated species) that reduce yield .
  • Scale-up adjustments : Optimize mixing efficiency and cooling rates for exothermic steps (e.g., fluorination) .

Q. Q9. Why might NMR spectra vary between batches of the same compound?

Methodological Answer:

  • Solvent effects : Ensure consistent deuterated solvent use (e.g., DMSO-d₆ vs. CDCl₃) to prevent chemical shift variability .
  • Conformational dynamics : Variable temperature NMR (VT-NMR) can resolve fluxional behavior in the spirocyclic ring .
  • Impurity profiling : Trace solvents (e.g., residual THF) or moisture may split peaks; dry samples over molecular sieves .

Methodological Optimization

Q. Q10. What protocols enhance the efficiency of spirocyclic scaffold functionalization?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction times for SNAr fluorination from 24h to 1h .
  • Flow chemistry : Improve heat/mass transfer in cyclization steps using microreactors .
  • Automated purification : Combine flash chromatography with mass-directed fraction collection for high-throughput workflows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

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